4-(3-FLUOROPHENYL)-3-[METHYL(3-METHYLPHENYL)SULFAMOYL]-N-(4-METHYLPHENYL)THIOPHENE-2-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-FLUOROPHENYL)-3-[METHYL(3-METHYLPHENYL)SULFAMOYL]-N-(4-METHYLPHENYL)THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-FLUOROPHENYL)-3-[METHYL(3-METHYLPHENYL)SULFAMOYL]-N-(4-METHYLPHENYL)THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving suitable precursors.
Introduction of the carboxamide group: This step often involves the reaction of the thiophene derivative with an amine.
Attachment of the fluorophenyl and methylphenyl groups: These groups can be introduced through substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions can occur, especially at the carboxamide group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or organometallic compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
In biological research, compounds like this are often investigated for their potential as enzyme inhibitors or receptor modulators. They can serve as lead compounds in drug discovery programs.
Medicine
Medicinally, thiophene carboxamides have been studied for their anti-inflammatory, antimicrobial, and anticancer properties. This specific compound might be evaluated for similar therapeutic effects.
Industry
In the industrial sector, such compounds can be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-FLUOROPHENYL)-3-[METHYL(3-METHYLPHENYL)SULFAMOYL]-N-(4-METHYLPHENYL)THIOPHENE-2-CARBOXAMIDE would depend on its specific biological target. Generally, compounds like this might interact with proteins or enzymes, inhibiting their activity or modulating their function. The molecular targets could include kinases, receptors, or other enzymes involved in critical biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chlorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-N-(4-methylphenyl)thiophene-2-carboxamide
- 4-(3-Bromophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-N-(4-methylphenyl)thiophene-2-carboxamide
Uniqueness
The presence of the fluorophenyl group in 4-(3-FLUOROPHENYL)-3-[METHYL(3-METHYLPHENYL)SULFAMOYL]-N-(4-METHYLPHENYL)THIOPHENE-2-CARBOXAMIDE might confer unique properties, such as increased metabolic stability or altered binding affinity to biological targets, compared to its chlorinated or brominated analogs.
Properties
IUPAC Name |
4-(3-fluorophenyl)-3-[methyl-(3-methylphenyl)sulfamoyl]-N-(4-methylphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O3S2/c1-17-10-12-21(13-11-17)28-26(30)24-25(23(16-33-24)19-7-5-8-20(27)15-19)34(31,32)29(3)22-9-4-6-18(2)14-22/h4-16H,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLKBYRJEIKRMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC(=CC=C3)F)S(=O)(=O)N(C)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.